tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate
Description
tert-Butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a cyclopropanecarbonyl moiety, and an imidazo[1,2-a]pyrimidine ring system
Properties
IUPAC Name |
tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-21(2,3)28-20(27)22-16-7-4-6-15(12-16)17-13-24-10-5-11-25(19(24)23-17)18(26)14-8-9-14/h4,6-7,12-14H,5,8-11H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNNMSSKXCIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN3CCCN(C3=N2)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its potential pharmacological properties are of interest for the development of therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamates and imidazo[1,2-a]pyrimidine derivatives. Examples include:
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2-phenylethyl)carbamate
- 8-(Cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine
Uniqueness
What sets tert-butyl N-[3-[8-(cyclopropanecarbonyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidin-2-yl]phenyl]carbamate apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
